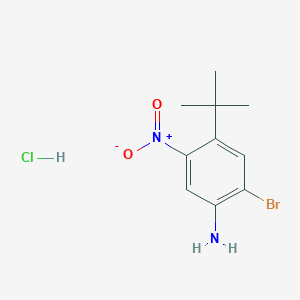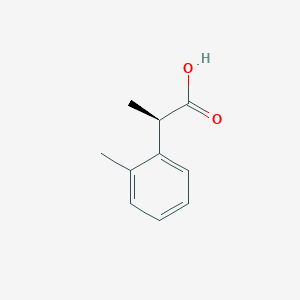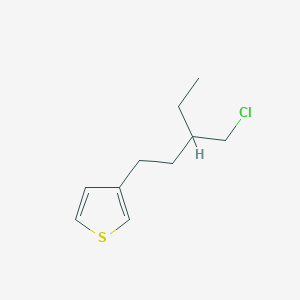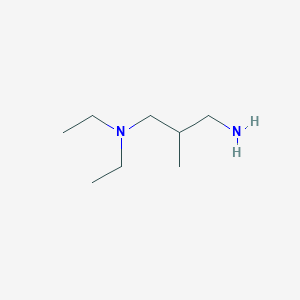
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H12F2O3S It is a derivative of propanol where two hydrogen atoms are replaced by fluorine atoms, and it is esterified with 4-methylbenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 1,1-difluoropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-difluoropropan-2-yl 4-methylbenzenesulfonate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate: Similar structure but with an additional fluorine atom.
1,1-Difluoroethanol 4-methylbenzenesulfonate: Similar ester but with a shorter carbon chain.
1,1-Difluoropropan-2-yl benzenesulfonate: Similar ester but without the methyl group on the benzene ring.
Uniqueness
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is unique due to its specific fluorination pattern and the presence of the 4-methylbenzenesulfonate ester group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H12F2O3S |
|---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
1,1-difluoropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12F2O3S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8,10H,1-2H3 |
InChI-Schlüssel |
WRHMUTFOTZSVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
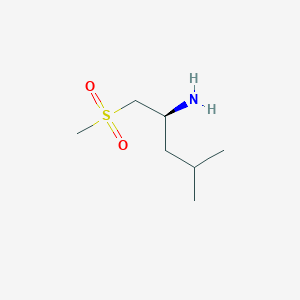
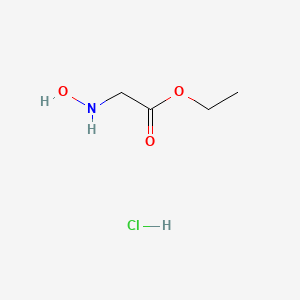
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)
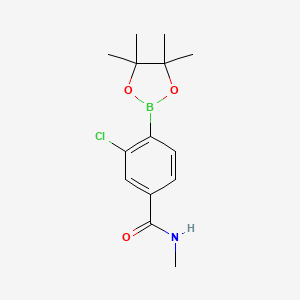
![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)

